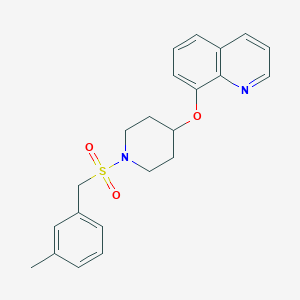

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-17-5-2-6-18(15-17)16-28(25,26)24-13-10-20(11-14-24)27-21-9-3-7-19-8-4-12-23-22(19)21/h2-9,12,15,20H,10-11,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFAVNHLNMYLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

Quinoline Attachment: The final step involves coupling the sulfonylated piperidine with a quinoline derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the quinoline or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.

Scientific Research Applications

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperidine Linkages

(a) 3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8b)

- Structure: Differs in the linkage (amino vs. oxy) and substituent (4-chlorophenylsulfonyl vs. 3-methylbenzylsulfonyl).

- Synthesis : Prepared via reductive amination using 1-methyl-4-piperidone and sodium triacetoxyborohydride, followed by sulfonylation .

- Yield : 90% after purification by column chromatography.

- Properties : White solid; HPLC purity 98.0% .

(b) 3-(3-Methylphenylsulfonyl)-8-(piperidin-4-ylamino)quinoline dihydrochloride (10e)

- Synthesis: Deprotection of tert-butoxycarbonyl (Boc)-protected precursor using isopropanolic HCl.

- Properties : White solid; ESI mass m/z 382.4 (M+H)+; IR peaks at 3409, 2958 cm⁻¹ .

(c) 8-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Compounds with Alternative Linkages and Substituents

(a) 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d)

- Structure : Contains a urea linker and 4-fluorophenylsulfonyl group.

- Synthesis : Achieved via nucleophilic substitution under basic conditions.

- Yield : 55.2%; white solid with ¹H-NMR in DMSO-d₆ .

(b) Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Structure: Tosyl (p-toluenesulfonyl) group on quinoline’s 3-position; ester functionalization on piperidine.

- Crystallography: X-ray diffraction confirms planar quinoline and chair conformation of piperidine .

Pharmacologically Active Analogues

(a) 2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (18)

- Activity : AChE inhibitor with IC₅₀ = 0.01 µM.

- Design: Incorporates methoxy groups on quinoline and benzyl-piperidine, demonstrating the importance of substitution patterns for enzyme inhibition .

Yield and Purity Trends

- Yields for sulfonylated piperidine-quinoline hybrids range from 35–90%, influenced by steric hindrance and reaction conditions .

- High purity (>95%) is typically achieved via column chromatography or recrystallization .

Biological Activity

8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core structure, which is known for its diverse biological properties, and a piperidine ring that enhances its pharmacological profile.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the formation of the piperidine ring through cyclization reactions and subsequent coupling with a quinoline derivative using palladium-catalyzed cross-coupling reactions .

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activities. In vitro studies have shown that various quinoline derivatives possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4a | 0.22 | Staphylococcus aureus |

| Compound 5a | 0.25 | E. coli |

Anticancer Activity

The anticancer potential of this compound is also under investigation. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including HepG2 cells, with some derivatives showing IC50 values below 20 μM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | HepG2 | <20 |

| Compound B | MCF7 | <15 |

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Structure–activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance inhibitory efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with specific substitutions at the 6 and 8 positions of the quinoline ring showed promising results with IC50 values around 19.85 μM .

Table 3: Cholinesterase Inhibition Data

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 19.85 | TBD |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and interaction dynamics are subjects of ongoing research, often utilizing molecular docking simulations to predict binding modes and affinities .

Case Studies

Several studies have highlighted the potential therapeutic applications of quinoline derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quinoline derivatives, demonstrating significant activity against resistant strains of bacteria.

- Cytotoxicity Assessment : Research on a series of synthesized quinolines showed promising results in inhibiting cancer cell proliferation, paving the way for further development as anticancer agents.

- Cholinesterase Inhibition : Investigations into the cholinesterase inhibitory properties revealed that certain structural modifications could lead to enhanced therapeutic profiles for neurodegenerative disease treatments.

Q & A

Q. What are the common synthetic strategies for preparing 8-((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)oxy)quinoline and related quinoline derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Sulfonylation : Introducing sulfonyl groups via reactions with sulfonyl chlorides under basic conditions (e.g., potassium carbonate in DMSO or methanol) .

- Piperidine Functionalization : Acylation or alkylation of piperidine intermediates to attach substituents like 3-methylbenzyl groups. For example, 1-benzylpiperidine derivatives can be acylated to form spiroquinoline-piperidine hybrids .

- Etherification : Coupling the piperidine-sulfonyl moiety to the quinoline core via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) at elevated temperatures .

Key steps are validated using IR, GC-MS, and NMR to confirm intermediates .

Q. How can researchers confirm the structure and purity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1320 cm⁻¹) .

- GC-MS/HRMS : Detects molecular ions (e.g., [M+H]+) and fragments, though low-intensity ions may require optimization .

- Crystallography : X-ray powder diffraction (XRPD) confirms crystallinity, while thermal analysis (TGA/DSC) assesses purity and decomposition profiles .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation and etherification steps?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while bases like K₂CO₃ facilitate deprotonation .

- Temperature Control : Reactions often proceed at 60–100°C; lower temperatures reduce side reactions but may slow kinetics.

- Catalysis : Iodine or Lewis acids (e.g., ZnCl₂) can accelerate sulfonylation by activating electrophiles .

- Workflow : Use design-of-experiment (DoE) approaches to screen variables (e.g., solvent/base ratios) and monitor yields via HPLC .

Q. How should researchers address contradictory spectral data, such as low-intensity molecular ions in mass spectrometry?

Methodological Answer:

- Ionization Optimization : Switch between ESI and MALDI techniques; add ionization enhancers (e.g., sodium acetate) .

- Derivatization : Convert polar groups (e.g., -OH) to less polar derivatives (e.g., acetates) to improve volatility .

- Cross-Validation : Confirm molecular weight via complementary methods (e.g., HRMS and elemental analysis) .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) or kinase inhibition via ATP-binding assays .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl groups) to identify pharmacophores .

- Mechanistic Studies : Use fluorescence polarization or SPR to study target binding kinetics .

Q. How can stereochemical challenges in synthesizing piperidine-quinoline hybrids be resolved?

Methodological Answer:

- Chiral Resolution : Employ chiral HPLC or diastereomeric salt formation (e.g., tartaric acid) to separate enantiomers .

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived ligands) to control stereochemistry .

- X-ray Crystallography : Determine absolute configuration of resolved isomers .

Q. How can discrepancies in solubility profiles among salt forms be addressed?

Methodological Answer:

- Salt Screening : Test counterions (e.g., HCl, phosphate, mesylate) for optimal solubility in target solvents (e.g., PBS for biological assays) .

- Co-Crystallization : Design co-crystals with co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Computational Modeling : Predict solubility parameters using COSMO-RS or Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.